2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one

Quality Control Procurement Specification Building Block Reliability

Researchers building focused pyridazinone libraries lose 2-3 synthetic steps to protection/deprotection when starting from 6-(2-furyl)pyridazin-3(2H)-one. This compound solves that with a pre-installed, unprotected primary amine on a C3 linker, enabling direct single-step amide coupling or sulfonylation. • Eliminates 2-3 protection steps per library member. • Furan-2-yl at C6 lowers logP by ~0.3-0.5 units vs. phenyl analog and adds an H-bond acceptor, improving solubility. • ≥98% purity ensures coupling yields are not compromised by competing amine impurities. • Certified for research use with batch-specific QA; ships globally at ambient temperature.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1283109-47-6
Cat. No. B1524852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one
CAS1283109-47-6
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCCN
InChIInChI=1S/C11H13N3O2/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
InChIKeyQJMIKZKSVFIIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one: Structural Profile & Sourcing


2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one (CAS 1283109-47-6, molecular formula C₁₁H₁₃N₃O₂, MW 219.24 g/mol) is a disubstituted pyridazin-3(2H)-one derivative bearing a primary-amine-terminated C3 alkyl chain at N2 and a furan-2-yl ring at C6 . It belongs to a class of heterocyclic scaffolds recognized for diverse pharmacological activities including anti-inflammatory, antiplatelet, antimicrobial, and kinase-inhibitory properties [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% and is marketed exclusively as a research chemical and synthetic building block .

Pre-installed primary amine handle – enables direct amide coupling, sulfonylation, or reductive amination without protecting group manipulation.
Furan-2-yl C6 substituent – provides additional H‑bond acceptor and reduced lipophilicity relative to phenyl or thienyl congeners, useful in medicinal chemistry design.
Research-grade building block – commercially available as a synthetic intermediate for library construction, kinase probe development, and lead-optimization studies.

Why Generic Substitution Fails for 2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one


Pyridazin-3(2H)-one analogs cannot be freely interchanged because the biological and physicochemical profile is exquisitely sensitive to both the N2 substituent and the C6 aryl/heteroaryl group [1]. The target compound uniquely combines a primary amine handle—enabling on-demand amidation, sulfonylation, or reductive amination without deprotection—with an electron-rich furan ring that modulates π-stacking, hydrogen-bond acceptor capacity, and metabolic susceptibility relative to phenyl or thienyl congeners [2]. Omitting either the furan or the aminopropyl chain yields a compound with fundamentally different reactivity (loss of the amine nucleophile) or lipophilicity (phenyl increases logP, thienyl alters polarizability), making direct functional or pharmacological substitution unreliable .

N2-substituent swap
Replacement with an unsubstituted or differently functionalized N2-chain eliminates the free amine nucleophile, making direct conjugation impossible without extra synthetic steps.
C6 phenyl analog
Substituting furan with a phenyl ring increases lipophilicity and reduces hydrogen-bond acceptor capacity, which may shift physicochemical and target‑engagement profiles.
Heteroaryl omission
Removing either the furan or the aminopropyl chain produces a compound with fundamentally different reactivity and biological profile; direct functional equivalence cannot be assumed.

Quantitative Differentiation vs. Closest Analogs


Batch-Certified Purity Advantage Over Phenyl and Thienyl Analogs

The target compound is routinely supplied at 98% purity (HPLC-verified) by accredited vendors, whereas the closest direct analogs—2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one and 2-(3-aminopropyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one—are typically offered only at 95% purity . A 3-percentage-point purity gap corresponds to a ~60% reduction in total impurity burden (from 5% to 2%), which is material in multi-step synthesis where impurities propagate into subsequent intermediates .

Purity Specification
Data to verify
98% vs 95%
Target vs phenyl analog
Lower impurity load supports synthesis reproducibility
Vendor specification; independent verification advised
Quality Control Procurement Specification Building Block Reliability

Furan vs. Phenyl Substituent: H-Bond Acceptor and Lipophilicity Impact

In silico comparison of the target compound with its 6-phenyl analog reveals that replacing the phenyl ring with a furan-2-yl group increases the hydrogen-bond acceptor count from 3 to 4 while reducing predicted XLogP3 by approximately 0.3–0.5 log units . The furan oxygen serves as an additional H-bond acceptor (absent in phenyl) and reduces lipophilicity, which is favorable for aqueous solubility and may lower non-specific protein binding [1].

H‑Bond & logP
Class‑level
4 HBA, XLogP3 ~0.4–0.6
vs phenyl analog: 3 HBA, XLogP3 0.9
May support aqueous solubility and target engagement
Predicted values; experimental confirmation needed
Physicochemical Profiling Drug-Likeness Medicinal Chemistry Design

Amine Conjugation Without Deprotection Steps

The N2-(3-aminopropyl) substituent provides a free primary amine (pKa ~9–10) that can undergo amide coupling, sulfonamide formation, or reductive amination directly, without the deprotection steps required for Boc- or Fmoc-protected intermediates . In contrast, 6-(2-furyl)pyridazin-3(2H)-one (CAS 38530-07-3) lacks any amine functionality, requiring N2-alkylation with a protected amine synthon followed by deprotection to install the same handle—adding 2–3 synthetic steps and reducing overall yield .

Synthetic Efficiency
Head‑to‑head
0 extra steps
vs 2–3 steps for non‑aminated scaffold
Pre‑installed amine supports efficient library synthesis
Based on retrosynthetic comparison; validate in workflow
Synthetic Chemistry Library Synthesis Conjugation Efficiency

Enhanced Kinase Inhibition with Heteroaryl C6 Substituents

In a focused kinase-inhibitor SAR study, pyridazin-3(2H)-one analogs bearing a furan-2-yl group at C6 exhibited submicromolar IC50 against DYRK1A, whereas the corresponding pyridin-4-yl analog was inactive against the same kinase panel [1]. Although the specific N2-(3-aminopropyl) target compound was not tested in that study, the class-level inference is that the furan-2-yl substituent contributes uniquely to kinase hinge-region binding through oxygen-mediated hydrogen bonding, which a phenyl ring cannot replicate [2].

Kinase SAR
Class‑level inference
Sub‑µM DYRK1A (furan analog)
vs inactive pyridinyl analog
Supports kinase probe design context
Target compound not directly tested; confirm in specific assay
Kinase Inhibition Structure-Activity Relationship Heterocyclic Medicinal Chemistry

2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one Applications


Direct Amine Conjugation for Library Synthesis

The pre-installed, unprotected primary amine on a three-carbon linker enables direct, single-step amide coupling or sulfonamide formation with carboxylic acid or sulfonyl chloride building blocks. This eliminates the protection/deprotection cycle required when starting from 6-(2-furyl)pyridazin-3(2H)-one, reducing the synthetic sequence by 2–3 steps per library member [1]. The 98% certified purity further ensures that coupling yields are not compromised by amine-containing impurities that would compete for the limiting reagent [2].

Kinase Probe Design via Furan Hinge Binding

Structural precedent demonstrates that pyridazin-3(2H)-ones with a furan-2-yl C6 substituent achieve submicromolar DYRK1A inhibition, whereas phenyl and pyridinyl analogs are inactive [1]. Researchers designing ATP-competitive kinase probes should prioritize the furan-2-yl congener for its oxygen-mediated hinge-region hydrogen bonding potential, which the phenyl analog (CAS 77375-78-1) cannot provide [2].

Lipophilicity Reduction While Retaining Aminopropyl Handle

Compared to the 6-phenyl analog (XLogP3 = 0.9, 3 H-bond acceptors), the target compound offers an estimated XLogP3 reduction of 0.3–0.5 units and one additional H-bond acceptor due to the furan oxygen [1]. This profile is advantageous for medicinal chemistry programs where lower logP correlates with improved aqueous solubility, reduced hERG liability, or enhanced metabolic stability—all while preserving the versatile aminopropyl synthetic handle [2].

Antiplatelet and Anti-Inflammatory Leads from Furan-Pyridazinone

Furan-containing pyridazinones have demonstrated selective inhibition of collagen-induced platelet aggregation with IC50 values in the low micromolar range, acting through a mechanism distinct from thrombin or ionomycin pathways [1]. The target compound, possessing both the furan pharmacophore and a functionalizable amine, serves as a privileged scaffold for designing focused libraries aimed at identifying novel antiplatelet or anti-inflammatory leads with improved selectivity profiles [2].

Application
Selection Property
Validation Focus
Direct amine conjugation for library synthesis
Unprotected primary amine handle on C3 linker
Coupling efficiency and impurity impact
Kinase probe design (furan hinge binding)
Furan‑2‑yl pharmacophore for hinge‑region H‑bonding
DYRK1A or kinase panel inhibition assays
Lipophilicity reduction in medicinal chemistry
Furan oxygen lowers logP and adds H‑bond acceptor
Measured logP and solubility profiling
Antiplatelet/anti‑inflammatory lead identification
Furan‑pyridazinone scaffold with functionalizable amine
Collagen‑induced platelet aggregation and selectivity screening
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